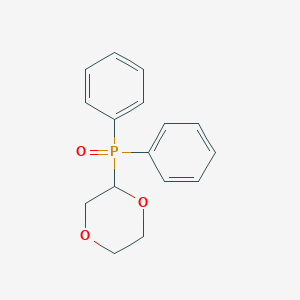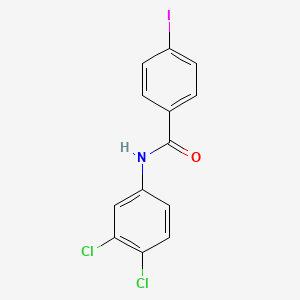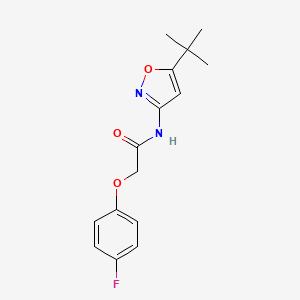
1,4-dioxan-2-yl(diphenyl)phosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dioxan-2-yl(diphenyl)phosphine oxide, also known as DPO, is a highly efficient and versatile photoinitiator that is widely used in the field of polymer chemistry. It has been extensively researched due to its unique properties and its ability to initiate polymerization reactions under mild conditions.
作用機序
The mechanism of action of 1,4-dioxan-2-yl(diphenyl)phosphine oxide involves the absorption of light energy by the 1,4-dioxan-2-yl(diphenyl)phosphine oxide molecule, which leads to the formation of a highly reactive species known as a radical cation. The radical cation then initiates the polymerization reaction by abstracting a hydrogen atom from the monomer or initiator molecule. The resulting radical then reacts with another monomer or initiator molecule, leading to the formation of a polymer chain.
Biochemical and Physiological Effects:
1,4-dioxan-2-yl(diphenyl)phosphine oxide is not known to have any significant biochemical or physiological effects. However, it is important to handle 1,4-dioxan-2-yl(diphenyl)phosphine oxide with care as it is a toxic and irritant compound. It should be handled in a well-ventilated area with appropriate protective equipment.
実験室実験の利点と制限
1,4-dioxan-2-yl(diphenyl)phosphine oxide has several advantages as a photoinitiator, including its high efficiency, low toxicity, and ability to initiate polymerization reactions under mild conditions. However, it also has some limitations, such as its sensitivity to oxygen and its limited solubility in some solvents. These limitations can be overcome by optimizing the reaction conditions or by using alternative photoinitiators.
将来の方向性
There are several future directions for the research and development of 1,4-dioxan-2-yl(diphenyl)phosphine oxide. One potential direction is the synthesis of new derivatives of 1,4-dioxan-2-yl(diphenyl)phosphine oxide with improved properties such as increased solubility or sensitivity to different wavelengths of light. Another direction is the use of 1,4-dioxan-2-yl(diphenyl)phosphine oxide in the synthesis of new functional materials such as biomaterials or electronic materials. Finally, the development of new methods for the synthesis of 1,4-dioxan-2-yl(diphenyl)phosphine oxide or its derivatives could lead to more efficient and sustainable production processes.
合成法
The synthesis of 1,4-dioxan-2-yl(diphenyl)phosphine oxide is a multi-step process that involves the reaction of diphenylphosphine oxide with 1,4-dioxane. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified through column chromatography or recrystallization. The yield of 1,4-dioxan-2-yl(diphenyl)phosphine oxide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
1,4-dioxan-2-yl(diphenyl)phosphine oxide has been widely used as a photoinitiator in various polymerization reactions such as radical polymerization, cationic polymerization, and ring-opening polymerization. It has also been used in the synthesis of functional polymers such as hydrogels, conductive polymers, and photovoltaic materials. 1,4-dioxan-2-yl(diphenyl)phosphine oxide has been found to be highly efficient in initiating polymerization reactions under mild conditions, resulting in high-quality polymers with controlled molecular weight and narrow polydispersity.
特性
IUPAC Name |
2-diphenylphosphoryl-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O3P/c17-20(14-7-3-1-4-8-14,15-9-5-2-6-10-15)16-13-18-11-12-19-16/h1-10,16H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBKJIRJPFYMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 6-methyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933512.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4933522.png)
![N-[4-(cyanomethyl)phenyl]-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4933537.png)
![1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933538.png)
![N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933552.png)

![1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4933560.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B4933562.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B4933568.png)
![2-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4933579.png)
![methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4933581.png)

![5-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4933601.png)